Welcome to the BenchChem Online Store!
molecular formula C7H11N3 B2953643 4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 927803-63-2

4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No. B2953643
M. Wt: 137.186
InChI Key: RMKSYSZDGNFLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07981918B2

Procedure details

Stir a mixture of (4,5,6,7-tetrahydro-1H-indazol-4-yl)-carbamic acid benzyl ester (3.5 g) methanol (50 mL) and palladium on carbon (10%, 0.7 g) on a hydrogenation parr shaker under 50 psi for 3 hours. Remove the reaction from parr shaker and filter the mixture through celite. Concentrate the filtrate to afford 1.7 g of the title compound.
Name
(4,5,6,7-tetrahydro-1H-indazol-4-yl)-carbamic acid benzyl ester
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][CH:11]1[CH2:19][CH2:18][CH2:17][C:16]2[NH:15][N:14]=[CH:13][C:12]1=2)C1C=CC=CC=1>[Pd]>[NH:15]1[C:16]2[CH2:17][CH2:18][CH2:19][CH:11]([NH2:10])[C:12]=2[CH:13]=[N:14]1

Inputs

Step One
Name
(4,5,6,7-tetrahydro-1H-indazol-4-yl)-carbamic acid benzyl ester
Quantity
50 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1C=2C=NNC2CCC1)=O
Name
Quantity
0.7 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove
CUSTOM
Type
CUSTOM
Details
the reaction from parr shaker
FILTRATION
Type
FILTRATION
Details
filter the mixture through celite
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate

Outcomes

Product
Name
Type
product
Smiles
N1N=CC=2C(CCCC12)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.